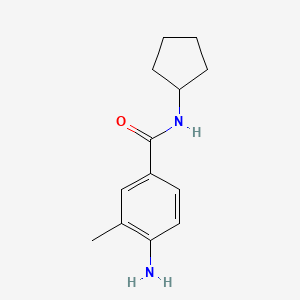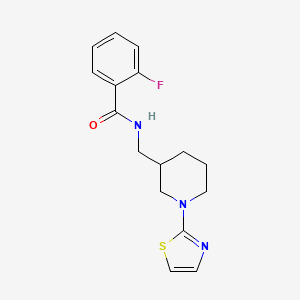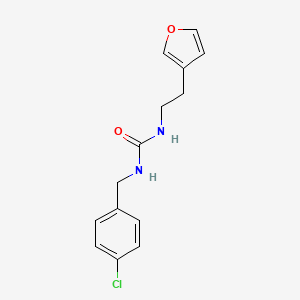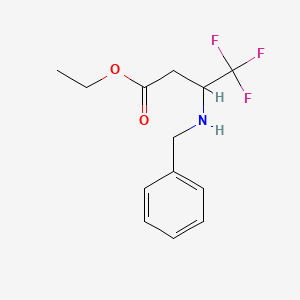
(E)-2-Cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-Cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide, also known as CFI-400945, is a small molecule inhibitor that has gained increasing attention in recent years due to its potential applications in cancer treatment.
Wirkmechanismus
(E)-2-Cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide exerts its anti-cancer effects by inhibiting the activity of checkpoint kinase 1 (CHK1), a protein kinase that plays a crucial role in the DNA damage response pathway. By inhibiting CHK1, (E)-2-Cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide prevents cancer cells from repairing DNA damage, leading to their death.
Biochemical and Physiological Effects:
(E)-2-Cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide has been shown to induce DNA damage and cell cycle arrest in cancer cells. In addition, it has been shown to inhibit the growth of cancer cells in both in vitro and in vivo models. However, (E)-2-Cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide has also been shown to have some toxic effects on normal cells, such as bone marrow cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (E)-2-Cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide is its specificity for CHK1, which makes it a promising candidate for cancer treatment. However, its toxicity to normal cells and potential side effects may limit its clinical applications. In addition, more research is needed to determine the optimal dosage and treatment duration of (E)-2-Cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide.
Zukünftige Richtungen
Future research on (E)-2-Cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide should focus on its potential applications in combination therapy with other anti-cancer drugs. In addition, more studies are needed to determine the optimal treatment regimen and dosage of (E)-2-Cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide for different types of cancer. Furthermore, the development of more selective CHK1 inhibitors may overcome the limitations of (E)-2-Cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide and improve its clinical applications.
In conclusion, (E)-2-Cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide is a promising small molecule inhibitor with potential applications in cancer treatment. Its specificity for CHK1 makes it a promising candidate for combination therapy with other anti-cancer drugs. However, more research is needed to determine its optimal treatment regimen and dosage, as well as the development of more selective CHK1 inhibitors.
Synthesemethoden
(E)-2-Cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide can be synthesized through a multi-step process, which involves the reaction of 5-fluoro-1-benzofuran-2-carboxylic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(2-hydroxyethyl)oxolane-2-carboxamide and sodium cyanide to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
(E)-2-Cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, (E)-2-Cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide has been shown to enhance the effectiveness of chemotherapy drugs, such as doxorubicin, in killing cancer cells.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c18-13-3-4-16-11(6-13)7-15(23-16)8-12(9-19)17(21)20-10-14-2-1-5-22-14/h3-4,6-8,14H,1-2,5,10H2,(H,20,21)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSOEFJFGOJBNS-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=CC2=CC3=C(O2)C=CC(=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=O)/C(=C/C2=CC3=C(O2)C=CC(=C3)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-[(oxolan-2-yl)methyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Methylphenyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione](/img/structure/B2915370.png)
![1'-Acetylspiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2915371.png)
![3,3-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2915374.png)



![2-([1,1'-biphenyl]-4-yl)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)acetamide](/img/structure/B2915382.png)
![N-(2-Fluoro-5-nitrophenyl)-3-[methyl(prop-2-ynyl)amino]propanamide](/img/structure/B2915383.png)

![3-(3-chlorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide](/img/structure/B2915386.png)
![(1-{4-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-5-methyl-1H-pyrazol-4-yl)(4-methylpiperidino)methanone](/img/structure/B2915387.png)

![N-[[4-(Cyclopropylsulfamoyl)phenyl]methyl]but-2-ynamide](/img/structure/B2915389.png)
![3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]azepan-2-one](/img/structure/B2915390.png)